molecular formula C16H10N2S B14304144 [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile CAS No. 112906-21-5

[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B14304144
CAS No.: 112906-21-5
M. Wt: 262.3 g/mol
InChI Key: GSFRTTZWHAZUPQ-UHFFFAOYSA-N
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Description

[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound that belongs to the class of chalcones Chalcones are a group of naturally occurring flavonoids with a conjugated ketone-double bond system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile typically involves the condensation of a ketone (such as acetophenone) with an aldehyde containing a heteroatom (such as thiophene-2-carboxaldehyde) in the presence of a base catalyst. The reaction can be represented as follows:

CH3C(O)CH3+C4H3COS+KOHC13H10OS+H2O+KOCOCH3\text{CH}_3\text{C(O)CH}_3 + \text{C}_4\text{H}_3\text{COS} + \text{KOH} \rightarrow \text{C}_{13}\text{H}_{10}\text{OS} + \text{H}_2\text{O} + \text{KOCOCH}_3 CH3​C(O)CH3​+C4​H3​COS+KOH→C13​H10​OS+H2​O+KOCOCH3​

This reaction is typically carried out in an ethanol solvent with vigorous stirring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. Industrial processes may also involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the chalcone structure, converting it to a saturated ketone.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . These properties make it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, the compound’s unique structure allows for its use in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The specific mechanism of action for [3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile is not well-documented. similar chalcone derivatives have been shown to interact with various biological targets, including enzymes and receptors. For example, some chalcones act as tyrosinase inhibitors, which can inhibit melanin production by interacting with the active site of the enzyme .

Comparison with Similar Compounds

  • 3-Phenyl-1-(thiophen-2-yl)propenone
  • 1,3-Di-thiophen-2-yl-propenone
  • 3-Phenyl-1-(1H-pyrrol-2-yl)propenone

Comparison:

  • 3-Phenyl-1-(thiophen-2-yl)propenone: Similar structure but lacks the propanedinitrile moiety, which may affect its reactivity and applications .
  • 1,3-Di-thiophen-2-yl-propenone: Contains two thiophene rings, which can enhance its electronic properties but may also increase steric hindrance .
  • 3-Phenyl-1-(1H-pyrrol-2-yl)propenone: Contains a pyrrole ring instead of a thiophene ring, which can alter its biological activity and chemical reactivity .

Conclusion

[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for scientific research and industrial development.

Properties

CAS No.

112906-21-5

Molecular Formula

C16H10N2S

Molecular Weight

262.3 g/mol

IUPAC Name

2-(3-phenyl-1-thiophen-2-ylprop-2-enylidene)propanedinitrile

InChI

InChI=1S/C16H10N2S/c17-11-14(12-18)15(16-7-4-10-19-16)9-8-13-5-2-1-3-6-13/h1-10H

InChI Key

GSFRTTZWHAZUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=CS2

Origin of Product

United States

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